REACTION_CXSMILES
|
[H-].[Na+].[NH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.Cl[C:11]1[S:12][C:13]([C:16]#[N:17])=[CH:14][N:15]=1>C1COCC1>[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH:3][C:11]1[S:12][C:13]([C:16]#[N:17])=[CH:14][N:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.037 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.032 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
0.044 g
|
Type
|
reactant
|
Smiles
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ClC=1SC(=CN1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction was heated to reflux
|
Type
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TEMPERATURE
|
Details
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After 2 h the reaction was cooled
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Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of water
|
Type
|
CUSTOM
|
Details
|
The THF was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the precipitate which formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from DMSO
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)NC=1SC(=CN1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |